5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester hydrochloride
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Description
5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester hydrochloride, also known by its IUPAC name tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate hydrochloride, is a chemical compound with the molecular formula C12H23ClN2O2 . It has a molecular weight of 262.78 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-7-13-9-12(14)5-4-6-12;/h13H,4-9H2,1-3H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 262.78 .Scientific Research Applications
Spirocyclic Compound Synthesis and Applications
Acid-Catalyzed Reactions and Ring Expansion : Research into acid-catalyzed reactions of spirocyclic compounds, such as 1-Oxadispiro[2.1.2.2]nonane, has elucidated pathways to hydroxy esters and unsaturated alcohols. These findings contribute to understanding the chemistry of spirocyclic and bicyclic compounds, potentially aiding in the synthesis of novel pharmaceuticals or materials (Adam & Crämer, 1987).
Insecticidal Activity : Compounds with spirofused cycloalkyl rings have been synthesized and shown to exhibit significant insecticidal activity. This research underscores the potential of spirocyclic compounds in developing new, effective insecticides (Kulkarni & Arbale, 1988).
Conformationally Restricted Amino Acids : The synthesis of spiro-linked amino acids demonstrates the utility of spirocyclic compounds in mimicking biologically active molecules. Such compounds can serve as rigid analogues of amino acids, offering potential applications in drug design and the study of biochemical pathways (Yashin et al., 2019).
Anticonvulsant Evaluation : Research on spirocyclic acids as cyclic analogues of valproic acid indicates their potential in the treatment of epilepsy. The unique structure of these compounds allows for resistance against metabolic alteration, highlighting their therapeutic potential (Scott et al., 1985).
Properties
IUPAC Name |
tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-7-13-9-12(14)5-4-6-12;/h13H,4-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDIXLVSEVFFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC12CCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097068-79-4 |
Source
|
Record name | 5,8-Diazaspiro[3.5]nonane-5-carboxylic acid, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097068-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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